Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H8BrN3O2 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a refrigerator . Its molecular weight is 234.05 , which may influence its absorption and distribution.
Result of Action
Given the diverse biological activities of pyrazole derivatives , this compound may have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity. This compound is stable at room temperature and is typically stored in a refrigerator . .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles, the class of compounds to which it belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Mechanism
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under refrigeration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-4-bromo-1H-pyrazole-5-carboxylate with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Condensation Reactions: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include nitro derivatives or alkylamines.
Condensation Reactions: Products include imines or hydrazones.
Scientific Research Applications
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1H-pyrazole-4-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Lacks the amino group, which may influence its chemical properties and applications.
3-Amino-5-bromo-1H-pyrazole-4-carboxylic acid: The carboxylic acid group instead of the ester group may alter its solubility and reactivity.
Uniqueness
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and potential biological activity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSVDVBINJVXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.